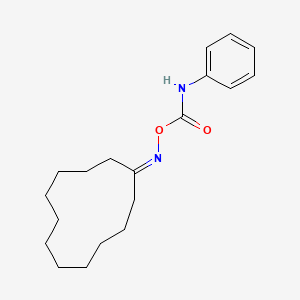![molecular formula C20H21NO6 B5126959 dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate, also known as DPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPT is a member of the terephthalate family of compounds, which are widely used in the production of plastics, fibers, and other materials. However, DPT has unique properties that make it particularly interesting for research purposes.
Mechanism of Action
The mechanism of action of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate involves its ability to bind to specific targets in cells and tissues, such as proteins and enzymes. This binding can result in changes in cellular function, such as alterations in gene expression or the inhibition of enzyme activity. The precise mechanism of action of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate varies depending on the specific application.
Biochemical and Physiological Effects:
dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, in cancer research, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In imaging applications, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate can be used to label specific cellular structures, allowing for their visualization under a microscope.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate in scientific research is its specificity. dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate can be designed to target specific proteins or enzymes, allowing researchers to study their function in greater detail. Additionally, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has a low toxicity profile, making it safe for use in lab experiments. However, one limitation of using dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate is its cost. dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate is a relatively expensive compound, which may limit its use in some research applications.
Future Directions
There are many potential future directions for research involving dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate. One area of interest is the development of new therapeutic agents for cancer that utilize the unique properties of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate. Additionally, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate could be used to study the behavior of specific proteins and enzymes in greater detail, which could lead to the development of new drugs and therapies. Finally, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate could be used in the development of new imaging techniques for visualizing cellular structures in living organisms.
Synthesis Methods
The synthesis of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate involves the reaction of dimethyl terephthalate with 4-phenoxybutyric acid and ethylenediamine in the presence of a catalyst. This process results in the formation of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate as a white crystalline powder. The purity of the compound can be further improved through recrystallization.
Scientific Research Applications
Dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has been used in a wide range of scientific research applications, including as a fluorescent probe for imaging cellular structures, as a potential therapeutic agent for cancer, and as a tool for studying the behavior of proteins and enzymes. The unique structure of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate allows it to interact with specific targets in cells and tissues, making it a valuable tool for researchers.
properties
IUPAC Name |
dimethyl 2-(4-phenoxybutanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-25-19(23)14-10-11-16(20(24)26-2)17(13-14)21-18(22)9-6-12-27-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWIZOXGUPBHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(4-phenoxybutanoyl)amino]benzene-1,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)

![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)
![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)
![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)